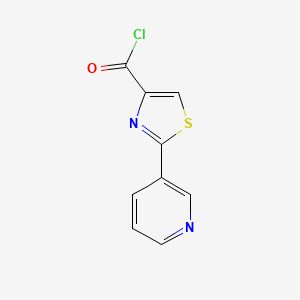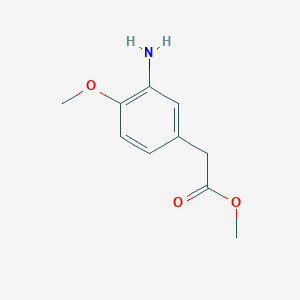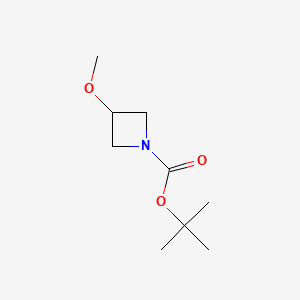
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- is a chemical compound with the molecular formula C9H5ClN2OS It is characterized by the presence of a thiazole ring and a pyridine ring, which are connected through a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- typically involves the reaction of 2-(3-pyridinyl)thiazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
2-(3-pyridinyl)thiazole+Thionyl chloride→4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)-+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines or alcohols to form imines or esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic acids: Formed by hydrolysis of the carbonyl chloride group.
科学的研究の応用
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole and pyridine rings can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
2-(3-Pyridinyl)thiazole: Lacks the carbonyl chloride group but shares the thiazole and pyridine rings.
4-Thiazolecarboxylic acid, 2-(3-pyridinyl)-: The hydrolyzed form of 4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)-.
4-Thiazolecarbonyl chloride, 2-(2-pyridinyl)-: Similar structure but with the pyridine ring in a different position.
Uniqueness
4-Thiazolecarbonyl chloride, 2-(3-pyridinyl)- is unique due to the presence of both the thiazole and pyridine rings, as well as the reactive carbonyl chloride group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8(13)7-5-14-9(12-7)6-2-1-3-11-4-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYSZJURMOQRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629428 |
Source


|
| Record name | 2-(Pyridin-3-yl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180992-31-8 |
Source


|
| Record name | 2-(Pyridin-3-yl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)






![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)


